molecular formula C22H17ClN6O2 B6580714 N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1206990-29-5

N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B6580714
CAS No.: 1206990-29-5
M. Wt: 432.9 g/mol
InChI Key: SCLUOUCQKMSSID-UHFFFAOYSA-N
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Description

N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a heterocyclic compound featuring a complex tricyclic core with five nitrogen atoms and a 4-chlorophenyl substituent. Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods used for structurally related compounds (e.g., oxadiazole and benzoxazine derivatives) . Characterization via NMR, IR, and mass spectrometry is standard for such molecules, as seen in similar studies .

Properties

IUPAC Name

N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c23-17-8-6-16(7-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)14-20(30)24-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLUOUCQKMSSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique pentaazatricyclo framework distinguishes it from related heterocycles. Below is a comparative analysis of its structural, synthetic, and functional attributes:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents/Modifications Synthesis Highlights Bioactivity/Applications
Target Compound 3,4,6,9,10-Pentaazatricyclo[7.3.0.0²,⁶]dodeca 4-Chlorophenyl, benzyl acetamide Likely involves Cs₂CO₃/DMF-mediated coupling Not reported (research use inferred)
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide Tetrazole Dimethoxyphenethyl, branched alkyl chain Multi-step alkylation/acylation Drug-like properties (specifics unspecified)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[…]acetamide Thia-azatetracyclo Chloro-dimethoxyphenyl, sulfur incorporation Unreported Research chemical (no bioactivity data)
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[…]phenyl)acetamide Trioxa-azatetracyclo Oxa-aza hybrid, phenylacetamide Lab-scale synthesis (Ambeed, Inc.) Laboratory research (non-pharmaceutical)

Key Observations:

Structural Complexity : The target compound’s nitrogen-rich tricyclic core contrasts with sulfur-containing (e.g., ) or oxygen-dominated (e.g., ) analogs. The absence of sulfur/oxygen may enhance its metabolic stability compared to thia- or oxa-containing derivatives .

Synthetic Methods : The use of cesium carbonate and DMF in coupling reactions (as in ) is likely critical for forming its acetamide linkage, a common strategy in heterocyclic chemistry.

Bioactivity: While the target compound’s activity is undocumented, molecular networking (via LC/MS and fragmentation patterns ) could expedite its dereplication against known bioactive scaffolds.

Research Findings and Implications

  • Crystallography : Programs like SHELXL could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
  • Safety Profile : Similar compounds are restricted to laboratory use , suggesting analogous handling requirements for the target molecule.
  • Gaps in Knowledge: No direct bioactivity or pharmacokinetic data exist for the compound.

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